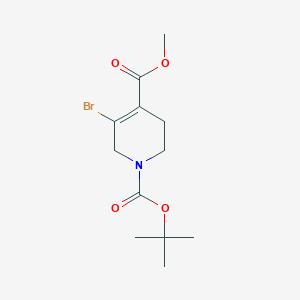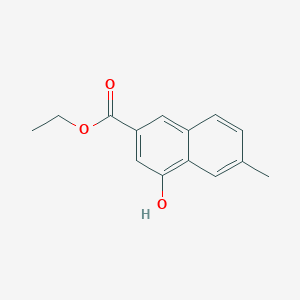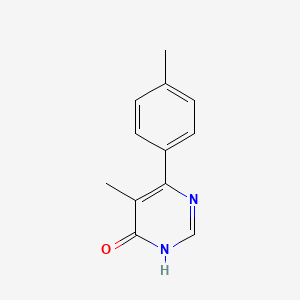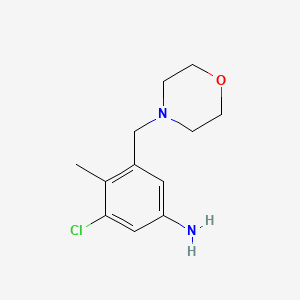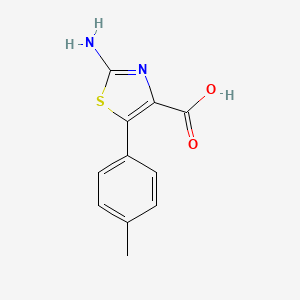
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group in the thiazole ring makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid typically involves the reaction of p-toluidine with thiourea in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or water. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities.
Comparación Con Compuestos Similares
2-Amino-4-(p-tolyl)thiazole: Similar structure but lacks the carboxylic acid group.
5-(p-Tolyl)thiazol-2-amine: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness: 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2-amino-5-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)9-8(10(14)15)13-11(12)16-9/h2-5H,1H3,(H2,12,13)(H,14,15) |
Clave InChI |
AKZBGCSSXWJAGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
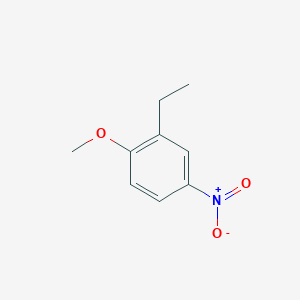
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
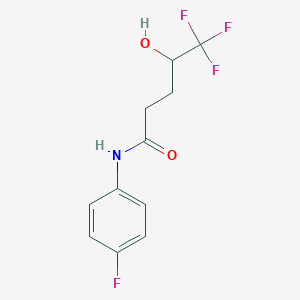

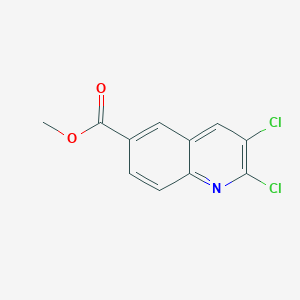
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)


